molecular formula C44H58N8O12S B10846218 Ac-Cys-Ile-Phe(4-NO2)-Lys-Tyr-Tyr

Ac-Cys-Ile-Phe(4-NO2)-Lys-Tyr-Tyr

Katalognummer: B10846218
Molekulargewicht: 923.0 g/mol
InChI-Schlüssel: IFJPPNMSIWSRDX-LBNFHWTGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ac-Cys-Ile-Phe(4-NO2)-Lys-Tyr-Tyr is a synthetic, linear peptide analog derived from the Ac-CIYKYY sequence, strategically modified to function as a potent inhibitor of active c-Src kinase . Its primary research value lies in the study of Src kinase signaling pathways, which are implicated in cellular proliferation, adhesion, and survival, and are a significant target in oncology and bone disease research . The incorporation of a nitro group at the para-position of the phenylalanine residue (Phe(4-NO2)) is a critical structural feature, dramatically enhancing inhibitory potency compared to the unmodified parent peptide . This compound exhibits its mechanism of action by interacting with the active site of c-Src kinase. Studies on closely related analogs indicate a partial competitive inhibition pattern against ATP, suggesting that the peptide competes with ATP for binding at the kinase domain, thereby preventing the phosphorylation of substrate proteins . With an IC50 value expected to be in the sub-micromolar range, based on data from the highly similar analog Ac-CIYKF(4-NO2)Y (IC50 = 0.53 µM), this peptide is a valuable tool for elucidating the role of Src in disease models and for high-throughput screening assays . The product is supplied for non-human research applications. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

Molekularformel

C44H58N8O12S

Molekulargewicht

923.0 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-acetamido-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-6-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C44H58N8O12S/c1-4-25(2)38(51-42(59)37(24-65)46-26(3)53)43(60)49-35(21-27-8-14-30(15-9-27)52(63)64)40(57)47-33(7-5-6-20-45)39(56)48-34(22-28-10-16-31(54)17-11-28)41(58)50-36(44(61)62)23-29-12-18-32(55)19-13-29/h8-19,25,33-38,54-55,65H,4-7,20-24,45H2,1-3H3,(H,46,53)(H,47,57)(H,48,56)(H,49,60)(H,50,58)(H,51,59)(H,61,62)/t25?,33-,34-,35-,36-,37-,38-/m0/s1

InChI-Schlüssel

IFJPPNMSIWSRDX-LBNFHWTGSA-N

Isomerische SMILES

CCC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)NC(=O)[C@H](CS)NC(=O)C

Kanonische SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CS)NC(=O)C

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Table 1: Inhibitory Potency (IC50) of Selected Peptide Analogs Against Active Src Kinase

Compound IC50 (μM) Key Structural Feature
Ac-CIYKYY (1) 400 Parent compound, no nitro group
Ac-CIYKF(4-NO2)Y (2) 0.53 Single nitro group at Phe(4-NO2)
Ac-CIF(4-NO2)KYY (5) 1.5 Nitro group at Phe(4-NO2) in position 3
Ac-CIYKF(4-NO2)F(4-NO2)Y (9) 1.4 Two nitro groups at Phe residues
Ac-CIYKF(4-Cl)Y (14) 7.3 Chlorine substituent at Phe(4-Cl)
Ac-CIYKF(4-I)Y (15) 0.78 Iodine substituent at Phe(4-I)

Key Observations:

Nitro Group Superiority: Compounds with a nitro group (e.g., 2, 5, 9) exhibit 10–750× higher potency than the parent compound (1), emphasizing the critical role of the -NO2 moiety .

Positional Sensitivity : The placement of the nitro group matters. For example, compound 5 (nitro at position 3) has an IC50 of 1.5 μM, while compound 2 (nitro at position 4) achieves 0.53 μM, suggesting optimal positioning near Lys and Tyr residues enhances binding .

Multi-Substitution Effects : Compound 9, with two nitro groups, shows only marginally better activity (IC50 = 1.4 μM) than compound 2, indicating diminishing returns with additional substitutions .

Halogen Substitutions : Chlorine (14) and iodine (15) at Phe(4) improve activity but are less effective than nitro, with IC50 values of 7.3 μM and 0.78 μM, respectively .

Comparison with Antifungal Peptides and Small Molecules

While Ac-CIYKF(4-NO2)Y is primarily a kinase inhibitor, structural parallels exist with antifungal compounds featuring nitro or halogenated aromatic groups:

  • 4-NO2 in Antifungal Agents: Compounds like 4i and 4q (from and ) demonstrate that a para-nitro group on phenyl rings enhances activity against Phytophthora infestans, mirroring the potency trends seen in Src kinase inhibitors .
  • Contradictory Findings : However, in phenylthiazole derivatives (), a para-nitro group (compound E7) reduces antifungal activity against Magnaporthe oryzae, highlighting context-dependent effects of nitro substitutions .

Vorbereitungsmethoden

Resin Selection and Initial Attachment

The synthesis begins with selecting a resin compatible with Fmoc/tBu chemistry. Polystyrene-based resins functionalized with Rink amide or Wang linkers are preferred for C-terminal amide or acid formation, respectively. For Ac-Cys-Ile-Phe(4-NO2)-Lys-Tyr-Tyr, a Rink amide resin is typically employed to yield the C-terminal amide. The first amino acid (Cys) is attached via its carboxyl group using diisopropylcarbodiimide (DIC) and OxymaPure as coupling reagents, ensuring minimal racemization.

Iterative Coupling Cycles

Each subsequent amino acid is added using Fmoc-protected derivatives. Key considerations include:

  • Nitro-Phenylalanine Handling : The 4-nitro group on phenylalanine remains stable under standard SPPS conditions but requires protection during side-chain deprotection steps. The nitro group’s electron-withdrawing properties necessitate mild acidic conditions during final cleavage to prevent reduction.

  • Cysteine Protection : Cys is protected with a trityl (Trt) group, which is selectively removed during cleavage while preserving disulfide bond potential.

  • Lysine and Tyrosine Protection : Lysine employs a tert-butyloxycarbonyl (Boc) group, while tyrosine uses a tert-butyl (tBu) ether, both cleaved concurrently during final TFA treatment.

Coupling efficiency is monitored via Kaiser tests, with double couplings performed for sterically hindered residues like Ile and Phe(4-NO2).

Side-Chain Protection and Stability

Protecting Group Strategy

Optimal side-chain protection ensures high yields and minimizes side reactions:

ResidueProtecting GroupCleavage ConditionsStability Notes
CysTrt1–2% TFA in DCMPrevents oxidation; stable to piperidine
LysBoc95% TFACompatible with Fmoc removal
TyrtBu95% TFAPrevents alkylation by scavengers
Phe(4-NO2)NoneNot applicableStable under SPPS conditions

The nitro group on phenylalanine remains unprotected due to its inherent stability under SPPS conditions but requires careful handling during final cleavage to avoid reduction.

Cleavage and Deprotection Protocols

Final Cleavage Cocktail Composition

The peptide-resin is treated with a trifluoroacetic acid (TFA)-based cocktail to simultaneously cleave the peptide from the resin and remove side-chain protections. A typical formulation includes:

  • TFA (95%) : Primary cleavage agent.

  • Water (2.5%) : Scavenges tert-butyl cations.

  • Triisopropylsilane (TIS, 1.25%) : Reduces carbocation side reactions.

  • Ethanedithiol (EDT, 1.25%) : Prevents alkylation of cysteine and tyrosine.

Reaction times are limited to 2–3 hours to minimize nitro group reduction or tyrosine sulfonation.

Purification and Characterization

Chromatographic Techniques

Purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile/water with 0.1% TFA. The nitro group’s hydrophobicity increases retention time, necessitating gradients starting at 20% acetonitrile. Industrial-scale processes may use ion-exchange chromatography for preliminary purification.

Analytical Validation

  • Mass Spectrometry : Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms molecular weight (expected m/z: 923.0 for [M+H]+).

  • Purity Assessment : Analytical HPLC at 214 nm ensures >95% purity, critical for biological applications.

Comparative Analysis of Synthetic Routes

Industrial vs. Laboratory-Scale Synthesis

ParameterIndustrial ProcessLaboratory-Scale Process
Resin Loading0.2–0.5 mmol/g (high capacity)0.1–0.3 mmol/g
Coupling Time10–20 minutes (automated)30–60 minutes (manual)
Cleavage Duration1.5 hours2–3 hours
Yield (Crude)70–85%50–65%

Automated synthesizers enhance reproducibility but require optimized coupling protocols for nitro-containing residues.

Challenges and Mitigation Strategies

Nitro Group Reduction

The nitro group on Phe(4-NO2) may undergo partial reduction to an amine under prolonged TFA exposure. Mitigation includes:

  • Strict Time Control : Limiting cleavage to ≤3 hours.

  • Scavenger Optimization : Increasing EDT concentration to 2% for enhanced protection.

Cysteine Oxidation

Cysteine thiols are prone to oxidation during cleavage. Strategies include:

  • Inert Atmosphere Processing : Conducting cleavage and precipitation under nitrogen.

  • Post-Synthesis Reduction : Treating with tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds .

Q & A

Q. What steps ensure reproducibility in synthesizing Ac-Cys-Ile-Phe(4-NO2)-Lys-Tyr-Tyr?

  • Protocol : Document solid-phase synthesis parameters (e.g., resin type, coupling reagents, deprotection times). Share characterization data (HPLC traces, MS spectra) in public repositories like Zenodo. Use IUPAC nomenclature for modifications (e.g., Phe(4-NO2) instead of "nitrophenylalanine") .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.